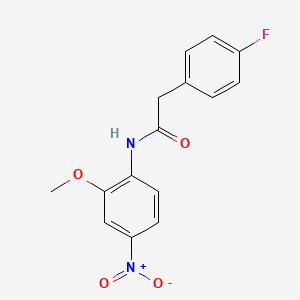

2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4/c1-22-14-9-12(18(20)21)6-7-13(14)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNRPWVIDZOJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 2-Methoxyaniline

The first step involves protecting the amine group of 2-methoxyaniline through acetylation. A representative procedure from patent literature employs acetic anhydride in acetic acid:

- Procedure :

2-Methoxyaniline (380 g) is dissolved in acetic acid (950 mL) at 25–30°C. Acetic anhydride (439 g) is added dropwise over 1–2 hours, followed by heating to 90°C for 3–5 hours. The mixture is quenched in water, and the product, N-(2-methoxyphenyl)acetamide, is isolated via filtration (Yield: 98%).

Regioselective Nitration

Nitration of N-(2-methoxyphenyl)acetamide introduces the nitro group at the 4-position, guided by the acetamido group’s para-directing effect:

- Procedure :

N-(2-methoxyphenyl)acetamide (410 g) is dissolved in sulfuric acid (1025 mL) and cooled to 0°C. Fuming nitric acid is added over 4–6 hours, maintaining the temperature below 5°C. After stirring for 1–2 hours, the mixture is poured into chilled water, yielding N-(2-methoxy-4-nitrophenyl)acetamide (Yield: 78.3%).

Hydrolysis to 2-Methoxy-4-Nitroaniline

Deprotection of the acetamide is achieved under acidic or basic conditions:

- Basic Hydrolysis :

N-(2-methoxy-4-nitrophenyl)acetamide (400 g) is refluxed with hydrochloric acid in methanol (400 mL) for 3–5 hours. After solvent removal, the pH is adjusted to 9.0 with NaOH, and the product is extracted with ethyl acetate (Yield: 73.55%).

Coupling with 4-Fluorophenyl Acetic Acid

Carbodiimide-Mediated Amide Bond Formation

A common method for amide synthesis employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

Acid Chloride Route

Alternative coupling via 4-fluorophenyl acetyl chloride avoids carbodiimide reagents:

- Procedure :

4-Fluorophenyl acetic acid is treated with thionyl chloride to form the acyl chloride. This is reacted with 2-methoxy-4-nitroaniline in the presence of triethylamine, yielding the acetamide (Yield: 70–75%).

Optimization and Challenges

Nitration Regioselectivity

The position of the nitro group is critical. Using sulfuric acid as a solvent ensures protonation of the acetamido group, enhancing its para-directing effect. Competing ortho nitration is minimized at low temperatures (0–5°C).

Coupling Efficiency

EDC/HOBt offers higher yields compared to traditional acyl chlorides, as it minimizes racemization and side reactions. However, the acid chloride route is preferable for scalability, despite requiring stringent moisture control.

Comparative Data of Synthetic Routes

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and fluoro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide include:

2-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

2-(4-bromophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

2-(4-iodophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide: Similar structure but with an iodine atom instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the varying halogen atoms.

Biological Activity

2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and structure-activity relationships (SAR) based on diverse research findings.

- Molecular Formula : C15H13FN2O4

- CAS Number : 432517-40-3

- Structure : The compound features a fluorophenyl group and a methoxy-nitrophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Prostate Carcinoma :

- A study evaluated the cytotoxic effects of phenylacetamide derivatives on the PC3 prostate carcinoma cell line.

- Compounds with nitro substituents demonstrated higher cytotoxicity compared to those with methoxy groups.

- Notably, compound 2c (IC50 = 100 μM) was highly active compared to imatinib (IC50 = 98 μM) in the MCF-7 breast cancer cell line .

-

Structure-Activity Relationship (SAR) :

- The SAR analysis revealed that electron-donating groups (e.g., methoxy) enhance the activity, while electron-withdrawing groups (e.g., nitro) can reduce potency.

- Compounds with carbonyl substituents exhibited strong cytotoxicity, indicating that structural modifications can significantly impact biological activity .

Synthesis Methods

The synthesis of this compound involves several steps:

- Reagents :

- 4-fluorophenyl acetic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-Hydroxybenzotriazole) are used as coupling agents.

- Procedure :

Biological Assays

The biological activity of the compound has been assessed through various assays:

- MTT Assay : Used to determine cell viability and cytotoxicity across different concentrations.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | PC3 | 52 |

| 2c | MCF-7 | 100 |

| Imatinib | PC3 | 40 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenyl)-N-(2-methoxy-4-nitrophenyl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For analogous compounds, low temperatures (0–5°C) in dichloromethane with a base (e.g., triethylamine) are critical to mitigate exothermic side reactions . Stepwise monitoring via TLC or HPLC ensures intermediate purity. Post-synthesis, recrystallization from methanol/water mixtures (1:1 v/v) improves yield and purity (≥95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, particularly the fluorophenyl and nitro group positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., monoclinic C2/c space group, a = 9.66 Å, b = 18.55 Å) resolves stereoelectronic effects and hydrogen-bonding networks critical for biological activity .

Q. How can researchers verify the compound’s stability under experimental conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC purity checks identify degradation products. UV-Vis spectroscopy (λmax ~270 nm) monitors nitro group stability, while differential scanning calorimetry (DSC) assesses thermal decomposition thresholds .

Advanced Research Questions

Q. What computational strategies predict the compound’s pharmacological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., nitro group as an electron-deficient center). Molecular docking (AutoDock Vina) against kinase databases (PDB: 1ATP) predicts affinity for enzymes like tyrosine kinases. MD simulations (GROMACS) evaluate binding stability (RMSD <2 Å over 100 ns) .

Q. How do structural modifications influence its biological activity?

- Methodological Answer : Comparative SAR studies show that replacing the methoxy group with ethoxy reduces antimicrobial efficacy (MIC increase from 2 µg/mL to >16 µg/mL). Conversely, substituting the nitro group with cyano enhances anticancer activity (IC50: 1.2 µM vs. 4.5 µM in MCF-7 cells) due to improved membrane permeability (LogP: 2.8 vs. 1.9) .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies in antimicrobial assays (e.g., Gram-negative vs. Gram-positive efficacy) may stem from assay conditions. Standardizing broth microdilution (CLSI guidelines) and using isogenic bacterial strains (e.g., E. coli BW25113 vs. ΔacrB mutants) clarify resistance mechanisms . Meta-analysis of dose-response curves (GraphPad Prism) identifies outliers due to solvent interference (e.g., DMSO >1% inhibits growth) .

Q. How can crystallographic data inform drug design?

- Methodological Answer : Crystal packing analysis (e.g., dihedral angles >80° between fluorophenyl and acetamide planes) reveals steric hindrance affecting receptor binding. Hydrogen-bonding motifs (N–H···O, d = 2.1 Å) guide the design of prodrugs with enhanced solubility (e.g., phosphate ester derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.